molecular formula C23H38FN7O7S B608456 Lanopepden mesylate CAS No. 1441390-17-5

Lanopepden mesylate

Cat. No. B608456
M. Wt: 575.6574
InChI Key: STWALMWZXWXQRS-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanopepden mesylate has been used in trials studying the treatment of Pneumonia, Infections, Bacterial, Skin Diseases, Infectious, and Skin Infections, Bacterial.

Scientific Research Applications

1. Biological Chemistry and Therapeutic Applications

Lanopepden mesylate has been studied for its therapeutic applications, particularly in relation to its biological chemistry. Its similarity to calcium has led to research into its use in various therapeutic contexts. A notable example is the approval of lanthanum carbonate as a phosphate binder in the treatment of hyperphosphatemia, showcasing the potential of lanthanides, including lanopepden mesylate, in medical applications (Fricker, 2006).

2. Biosynthesis and Structural Features

Lanopepden mesylate is associated with lanthipeptides, a group of ribosomally synthesized and post-translationally modified peptides. The study of the class III lanthipeptide curvopeptin, for instance, offers insights into the biosynthesis of lanopepden mesylate, revealing a nonlinear processing scheme with predominant C → N-terminal directionality. This research contributes to understanding the complex biosynthetic pathways and structural characteristics of lanthipeptides like lanopepden mesylate (Jungmann et al., 2014).

3. Comparison of Synthesis Methods

In pharmaceutical production, comparing total chemical synthesis and in vivo biosynthesis of lanthipeptides, including lanopepden mesylate, is crucial. The review by Ongey and Neubauer (2016) provides a comprehensive comparison, emphasizing the challenges and potential solutions for the sustainable production of lanthipeptides, considering their complex chemical structures (Ongey & Neubauer, 2016).

4. Antibiotics Production by Bacillus subtilis

Research on Bacillus subtilis, known for producing a variety of antibiotics including lanthipeptides like lanopepden mesylate, provides insights into the structures, syntheses, and specific functions of these compounds. The study by Stein (2005) summarizes the biochemistry and genetic analysis of these substances, highlighting their potential applications beyond antimicrobial activities, such as in biofilm and swarming development (Stein, 2005).

properties

CAS RN

1441390-17-5

Product Name

Lanopepden mesylate

Molecular Formula

C23H38FN7O7S

Molecular Weight

575.6574

IUPAC Name

N-((R)-2-(cyclopentylmethyl)-3-(2-(5-fluoro-6-((S)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)-2-methylpyrimidin-4-yl)hydrazinyl)-3-oxopropyl)-N-hydroxyformamide methanesulfonic acid

InChI

InChI=1S/C23H36FN7O6S/c1-16-25-21(20(24)22(26-16)30-8-7-29-9-10-36-14-19(29)13-30)27-28-23(33)18(11-17-5-3-4-6-17)12-31(15-32)37-38(2,34)35/h15,17-19H,3-14H2,1-2H3,(H,28,33)(H,25,26,27)/t18-,19+/m1/s1

InChI Key

STWALMWZXWXQRS-MOPGFXCFSA-N

SMILES

O=CN(C[C@@H](CC1CCCC1)C(NNC2=NC(C)=NC(N3C[C@@]4([H])COCCN4CC3)=C2F)=O)O.CS(=O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lanopepden mesylate;  GSK1322322 mesylate salt;  GSK 1322322 mesylate salt GSK-1322322 mesylate salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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